

# 1,1,1-Trimethoxypropane-d5 molecular weight and formula

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Compound of Interest

Compound Name: 1,1,1-Trimethoxypropane-d5

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# In-Depth Technical Guide to 1,1,1-Trimethoxypropane-d5

This technical guide provides a comprehensive overview of **1,1,1-Trimethoxypropane-d5**, a deuterated isotopologue of **1,1,1-Trimethoxypropane**. This document is intended for researchers, scientists, and professionals in drug development and related fields who utilize stable isotope-labeled compounds for quantitative analysis.

## **Core Concepts: The Role of Deuterated Standards**

In quantitative mass spectrometry, particularly in complex biological matrices, analytical variability can significantly impact data accuracy and precision. Deuterated internal standards are the gold standard for mitigating these effects.[1][2] By replacing hydrogen atoms with their heavier, stable isotope, deuterium, a compound becomes chemically identical to the analyte of interest but is distinguishable by its mass-to-charge ratio in a mass spectrometer. This allows for accurate normalization of analytical variability, including matrix effects, ionization suppression, and instrumental drift.[1][3]

# Molecular Profile: 1,1,1-Trimethoxypropane and its d5 Analogue

1,1,1-Trimethoxypropane is an organic compound with the molecular formula C6H14O3.[4] The "-d5" designation in **1,1,1-Trimethoxypropane-d5** indicates that five hydrogen atoms on the



propane backbone have been replaced by deuterium atoms. This substitution is typically on the ethyl group, resulting in a molecular formula of C6H9D5O3.

## **Quantitative Data Summary**

The following table summarizes the key quantitative data for both 1,1,1-Trimethoxypropane and its deuterated form.

Property	1,1,1-Trimethoxypropane	1,1,1-Trimethoxypropaned5 (Calculated)
Molecular Formula	C6H14O3	C6H9D5O3
Molar Mass	134.17 g/mol [4]	Approx. 139.20 g/mol
Monoisotopic Mass	134.0943 Da[4]	Approx. 139.1256 Da
CAS Number	24823-81-2[4]	Not available

## **Application in Quantitative Analysis**

While specific experimental protocols for **1,1,1-Trimethoxypropane-d5** are not readily available in the literature, its primary application is as an internal standard for the quantification of **1,1,1-Trimethoxypropane** or structurally related analytes using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

### **General Experimental Protocol for LC-MS Quantification**

The following is a generalized methodology for the use of a deuterated internal standard in a typical bioanalytical workflow.

- Preparation of Standard Solutions:
  - Prepare a stock solution of the analytical standard (e.g., 1,1,1-Trimethoxypropane) in a suitable organic solvent.
  - Prepare a separate stock solution of the internal standard (1,1,1-Trimethoxypropane-d5)
    at a known concentration.



 Create a series of calibration standards by spiking a blank biological matrix (e.g., plasma, urine) with known concentrations of the analytical standard and a constant concentration of the internal standard.

#### Sample Preparation:

- To an aliquot of the unknown sample, add a precise volume of the internal standard stock solution.
- Perform a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering matrix components.
- Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solvent.

#### LC-MS Analysis:

- Inject the prepared samples and calibration standards into the LC-MS system.
- Develop a chromatographic method to separate the analyte from other components. The analyte and the deuterated internal standard should co-elute.
- Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard (Selected Reaction Monitoring or SRM).

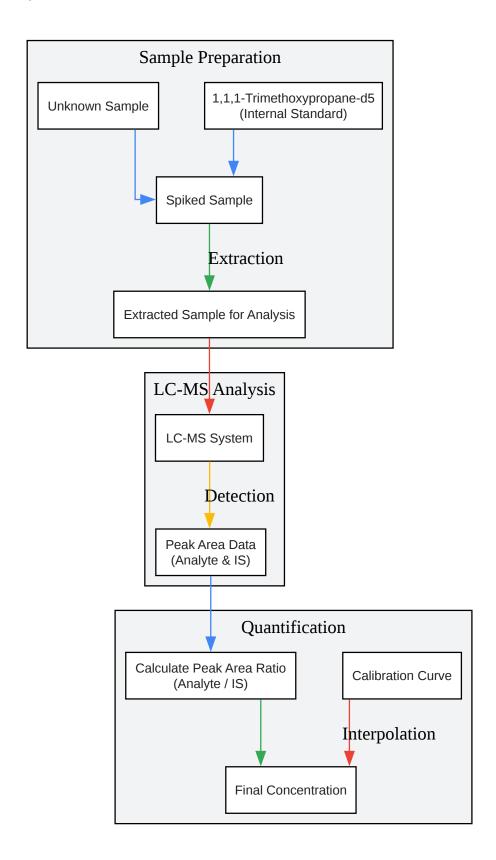
#### Data Analysis:

- For each sample and standard, calculate the peak area ratio of the analyte to the internal standard.
- Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.
- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

## **Logical Workflow for Quantitative Analysis**



The following diagram illustrates the logical workflow of using a deuterated internal standard for quantitative analysis.





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Caption: Workflow for quantitative analysis using a deuterated internal standard.

This diagram outlines the key stages from sample preparation, where the internal standard is introduced, through to LC-MS analysis and final concentration determination using a calibration curve. The use of the internal standard at an early stage allows for the correction of variability throughout the entire process.

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